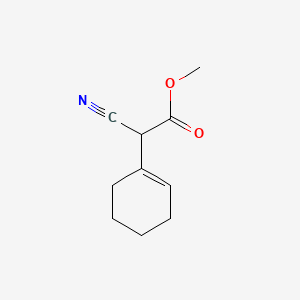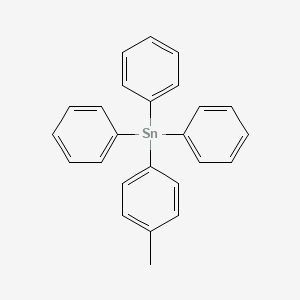
Benzenemethanamine, N-(2,4,6-trinitrophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenemethanamine, N-(2,4,6-trinitrophenyl)-, also known as trinitrobenzylamine, is a chemical compound characterized by the presence of a benzylamine group attached to a trinitrophenyl moiety. This compound is notable for its high nitrogen content and the presence of three nitro groups, which impart unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, N-(2,4,6-trinitrophenyl)- typically involves the nitration of benzylamine derivatives. One common method includes the reaction of benzylamine with trinitrobenzene under controlled conditions. The nitration process requires the use of strong acids such as nitric acid and sulfuric acid, which act as nitrating agents. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure the selective formation of the trinitro compound .
Industrial Production Methods
Industrial production of Benzenemethanamine, N-(2,4,6-trinitrophenyl)- follows similar synthetic routes but on a larger scale. The process involves the careful handling of nitrating agents and the implementation of safety measures to manage the exothermic nature of the nitration reaction. The product is then purified through recrystallization or other separation techniques to obtain the desired compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
Benzenemethanamine, N-(2,4,6-trinitrophenyl)- undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro groups on the aromatic ring make it susceptible to nucleophilic aromatic substitution reactions.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as piperidine, n-butylamine, and aniline are commonly used in benzene or methanol as solvents.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzylamines depending on the nucleophile used.
Reduction: The primary products are the corresponding amines.
Oxidation: Oxidation can lead to the formation of nitroso or nitro derivatives.
Aplicaciones Científicas De Investigación
Benzenemethanamine, N-(2,4,6-trinitrophenyl)- has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Benzenemethanamine, N-(2,4,6-trinitrophenyl)- involves its interaction with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the disruption of cellular processes, induction of apoptosis, and inhibition of cell proliferation . The compound’s ability to form reactive oxygen species (ROS) also contributes to its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Trinitrotoluene (TNT): Similar in structure but with a methyl group instead of a benzylamine group.
2,4,6-Trinitrophenol (TNP): Contains a hydroxyl group instead of a benzylamine group.
2,4,6-Trinitroaniline: Features an aniline group instead of a benzylamine group.
Uniqueness
Benzenemethanamine, N-(2,4,6-trinitrophenyl)- is unique due to the presence of the benzylamine group, which imparts different reactivity and biological properties compared to other trinitro compounds. Its structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and industrial applications .
Propiedades
Número CAS |
40122-56-3 |
|---|---|
Fórmula molecular |
C13H10N4O6 |
Peso molecular |
318.24 g/mol |
Nombre IUPAC |
N-benzyl-2,4,6-trinitroaniline |
InChI |
InChI=1S/C13H10N4O6/c18-15(19)10-6-11(16(20)21)13(12(7-10)17(22)23)14-8-9-4-2-1-3-5-9/h1-7,14H,8H2 |
Clave InChI |
LJHFWBALMMCLIK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CNC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(3-(Benzo[d][1,3]dioxol-5-ylamino)-2-hydroxypropyl)quinazolin-4(3H)-one](/img/structure/B15074471.png)
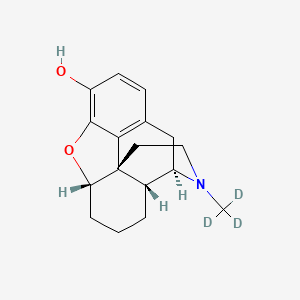
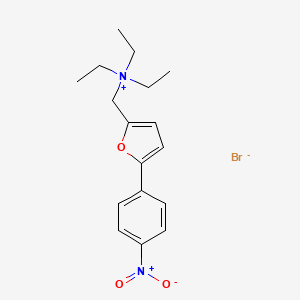

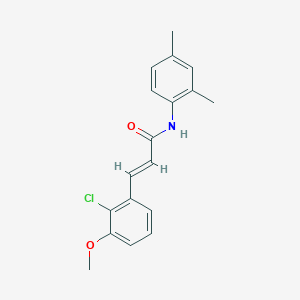
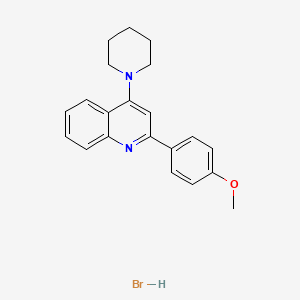
![24-Oxahexacyclo[12.8.3.01,14.03,12.05,10.016,21]pentacosa-5,7,9,16,18,20-hexaene-23,25-dione](/img/structure/B15074508.png)

